3-碘-4-甲氧基甲苯

描述

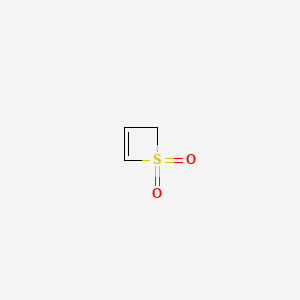

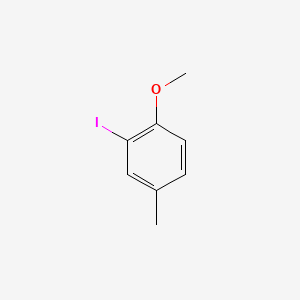

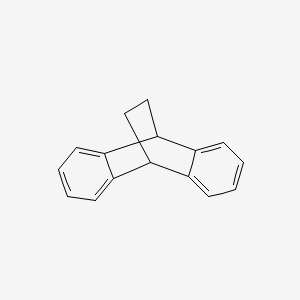

The compound 3-Iodo-4-methoxytoluene is a chemically modified toluene molecule where an iodine atom is substituted at the third position and a methoxy group at the fourth position of the benzene ring. This structure is a derivative of toluene and is of interest due to its potential applications in various chemical syntheses and its influence on the physical and chemical properties of the compounds it is incorporated into.

Synthesis Analysis

The synthesis of compounds related to 3-Iodo-4-methoxytoluene can be complex, involving multiple steps and various reagents. For instance, a method for synthesizing 2,3,4,5-tetramethoxytoluene, which shares a similar methoxy substitution pattern, starts with 4-methyltoluene and involves catalysis by iron powder and cuprous chloride to yield high purity products . Additionally, the synthesis of 3-iodocoumarins and 3-iodobutenolides, which are structurally related to 3-Iodo-4-methoxytoluene, employs iodocyclization of ethoxyalkyne diols under mild conditions to achieve good to excellent yields . These methods highlight the versatility and reactivity of iodine and methoxy substituted toluenes in organic synthesis.

Molecular Structure Analysis

The molecular structure of 3-Iodo-4-methoxytoluene is not directly discussed in the provided papers. However, the structure of related compounds suggests that the presence of substituents like methoxy groups can significantly influence the electronic and steric properties of the molecule. For example, in trioxotriangulene derivatives, methoxy groups can increase the LUMO energy and cause shifts in redox potential, indicating that similar effects might be observed in 3-Iodo-4-methoxytoluene .

Chemical Reactions Analysis

The reactivity of 3-Iodo-4-methoxytoluene would be influenced by the presence of the iodine and methoxy groups. Iodine is a good leaving group, which can facilitate various nucleophilic substitution reactions. The methoxy group can act as a directing group in electrophilic aromatic substitution reactions and can also influence the electronic properties of the aromatic ring. For example, the synthesis of furan-fused heterocycles from related compounds involves a sequence of coupling, dealkylation, and annulation reactions, demonstrating the potential reactivity of the iodine and methoxy substituents .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-Iodo-4-methoxytoluene would be affected by the substituents on the aromatic ring. The iodine atom would increase the molecular weight and could potentially affect the boiling point and density of the compound. The methoxy group could influence the solubility of the compound in organic solvents due to its electron-donating effects. The magnetic properties of related polymeric materials, such as poly[(3-methoxy)4,6-toluene], show that doping with iodine can induce distortions that affect electron spin resonance (ESR) line distribution, suggesting that the iodine substitution in 3-Iodo-4-methoxytoluene could also affect its magnetic properties .

科学研究应用

电合成和电化学反应

对结构与3-碘-4-甲氧基甲苯相关的4-甲氧基甲苯进行了阳极甲氧化研究,这些研究在薄隙、单程高转化反应器中进行。这些研究表明高产率和选择性,展示了4-甲氧基甲苯衍生物在有机电合成过程中的潜力(Attour et al., 2008)。类似地,对p-甲氧基甲苯在石墨/Nafion复合电极上的电化学氧化进行了探索,产生p-甲氧基苯甲醛和p-甲氧基苯甲酸,表明甲氧基甲苯衍生物在电合成应用中的实用性(Jiang et al., 1998)。

作用机制

Mode of Action

Given its chemical structure, it is possible that it interacts with its targets through electrophilic aromatic substitution reactions . In such reactions, an electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate . .

Pharmacokinetics

Its molecular weight is 248.0609 , which suggests that it may have good bioavailability due to its relatively small size.

属性

IUPAC Name |

2-iodo-1-methoxy-4-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9IO/c1-6-3-4-8(10-2)7(9)5-6/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OASGOCIPNQWXLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

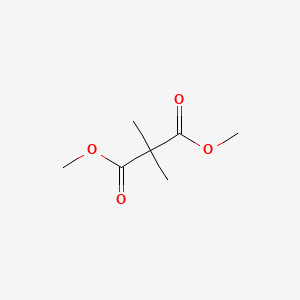

Molecular Formula |

C8H9IO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30198641 | |

| Record name | 3-Iodo-4-methoxytoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30198641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

50597-88-1 | |

| Record name | 3-Iodo-4-methoxytoluene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050597881 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Iodo-4-methoxytoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30198641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

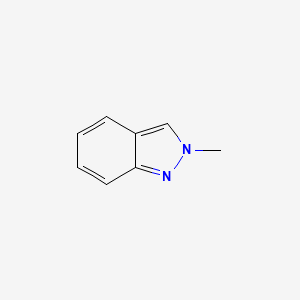

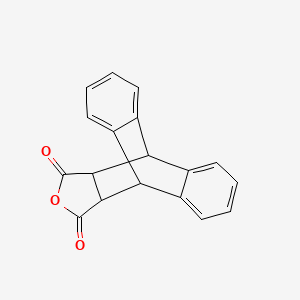

![2,5-Dimethylimidazo[1,2-a]pyridine](/img/structure/B1295381.png)